桔梗皂苷D3

科学研究应用

Platycodin D3 具有广泛的科学研究应用:

化学: 用作合成其他三萜皂苷的前体.

生物学: 研究其在细胞信号通路中的作用及其对细胞过程的影响.

作用机制

Platycodin D3 通过各种分子靶标和通路发挥作用。 它已被证明可促进胃癌细胞中 c-Myc 蛋白的泛素化和降解,从而导致细胞周期停滞和凋亡 . 此外,它还调节抗凋亡蛋白和促凋亡蛋白的表达,从而有助于其抗癌活性 .

生化分析

Biochemical Properties

Platycodin D3 can be enzymatically converted to platycodin D via β-d-glucosidase hydrolysis . This biochemical reaction involves the hydrolysis of platycoside sugar moieties, significantly modifying the compound’s biofunctionality .

Cellular Effects

The cellular effects of Platycodin D3 are primarily related to its conversion to platycodin D. The biotransformation process significantly increases the platycodin D levels in Platycodi radix extracts . Platycodin D is known for its various nutraceutical activities, suggesting that Platycodin D3 may indirectly influence cell function through its conversion to platycodin D .

Molecular Mechanism

The molecular mechanism of Platycodin D3 involves its enzymatic conversion to platycodin D via β-d-glucosidase hydrolysis . This process involves the cleavage of the glycosidic bond in Platycodin D3, leading to the formation of platycodin D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Platycodin D3 are observed over time as it is converted to platycodin D . The stability and degradation of Platycodin D3, as well as its long-term effects on cellular function, are likely to be influenced by this conversion process .

Metabolic Pathways

Platycodin D3 is involved in the metabolic pathway leading to the formation of platycodin D . This pathway involves the enzyme β-d-glucosidase, which catalyzes the hydrolysis of Platycodin D3 to platycodin D .

准备方法

合成路线和反应条件

Platycodin D3可以通过其前体, platycoside E 和 platycodin D 在β-葡萄糖苷酶的作用下进行脱糖基化反应合成 . 这种酶促转化通常在最佳条件下进行,以最大限度地提高产率。

工业生产方法

Platycodin D3 的工业生产涉及从桔梗根中提取,然后进行纯化过程。 根部通常用乙醇或甲醇等溶剂提取,然后采用色谱技术分离出 Platycodin D3 .

化学反应分析

反应类型

Platycodin D3 会发生各种化学反应,包括水解、氧化和糖基化 .

常用试剂和条件

主要生成产物

相似化合物的比较

Platycodin D3 与其他三萜皂苷类似,例如 platycodin D、platycoside E 和 polygalacin D . 它的独特之处在于其特定的分子结构和它所表现出的独特的药理活性。 例如,虽然 platycodin D 和 platycoside E 也以其抗炎和抗肿瘤特性而闻名,但 Platycodin D3 在某些生物测定中显示出更高的效力 .

参考文献

生物活性

Platycodin D3, a saponin derived from the root of Platycodon grandiflorum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and mucoregulatory effects. This article reviews the significant findings related to the biological activity of Platycodin D3, supported by research studies and case analyses.

Platycodin D3 is one of the major saponins found in Platycodon grandiflorum, which is traditionally used in Asian medicine for treating respiratory ailments. The compound exhibits a complex structure that influences its biological functions, including anti-inflammatory properties and mucin secretion enhancement.

- Inflammatory Pathway Modulation : Platycodin D3 has been shown to inhibit the phosphorylation of key proteins involved in inflammatory signaling pathways, specifically the MAPK/NF-κB pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and eotaxin in asthmatic models .

- Mucin Secretion : The compound stimulates mucin release from epithelial cells in the airways, enhancing expectoration and respiratory function. In studies, Platycodin D3 demonstrated a greater effect on mucin release compared to traditional mucolytics like ambroxol .

In Vitro Studies

- Mucin Release Enhancement : In experiments with rat and hamster tracheal epithelial cell cultures, Platycodin D3 significantly increased mucin secretion upon nebulization. This effect was more potent than that of ATP, a known mucin secretagogue .

- Anti-inflammatory Effects : Platycodin D3 exhibited strong anti-inflammatory activity by decreasing nitrite and IL-6 production in LPS-induced macrophage models .

In Vivo Studies

- Asthma Model : In a study involving asthmatic mice, administration of Platycodin D3 resulted in improved airway dynamics and reduced pathological changes in lung tissue. The treatment decreased inflammatory cell infiltration and mucus hypersecretion .

- Bioavailability : Research indicated that the oral bioavailability of Platycodin D3 is approximately 1.35% when administered at a dose of 500 mg/kg .

Summary of Biological Activities

Case Study 1: Airway Disease Treatment

A clinical investigation highlighted the effectiveness of Platycodin D3 as an expectorant agent in patients with chronic airway diseases. Patients treated with Platycodin D3 showed significant improvement in sputum clearance and overall respiratory function.

Case Study 2: Asthma Management

In a controlled study involving asthmatic subjects, those administered Platycodin D3 experienced reduced symptoms related to airway hyperreactivity and inflammation. The findings suggest potential therapeutic applications for managing asthma exacerbations.

属性

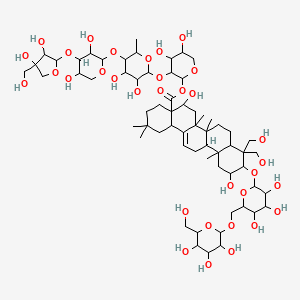

IUPAC Name |

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCYIRZWRRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317737 | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-03-1 | |

| Record name | Platycodin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。